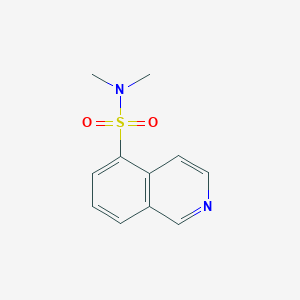

3-(苄氧基)吡啶甲醛

描述

Synthesis of 4-benzylpyridines

The synthesis of 4-benzylpyridines has been significantly improved through a Pd-catalyzed C(sp3)-H arylation process. This method involves the reaction between 4-picoline and aryl halides, utilizing Pd(PPh3)4 as a catalyst and Cs2CO3 as a base. The efficiency of this synthesis is noteworthy as it does not require strong organometallic reagents, which are commonly used in other known methods. This advancement presents a more straightforward approach to synthesizing benzylated pyridine derivatives .

Novel Annulation and Ring Deconstruction Strategy

A novel synthetic strategy has been developed that combines annulation with ring deconstruction. This method employs an I2/FeCl3-promoted cascade reaction of aryl methyl ketones with 8-aminoquinolines to synthesize (E)-3-(2-acyl-1H-benzo[d]imidazol-4-yl)acrylaldehydes. The process reveals new reactivity for 8-aminoquinolines and offers a platform for the ring opening of unactivated N-heteroaromatic compounds. The key steps in this reaction are dual C(sp3)-H amination and C-N bond cleavage. Additionally, the resulting products can be further modified to produce pyrazole and isoxazole derivatives, demonstrating the method's versatility and potential applications in organic synthesis .

Synthesis and Application of 3-Picoline

The synthesis and application of 3-picoline have been extensively reviewed, highlighting various methods developed both domestically and internationally. These methods encompass a range of catalysis reactions involving different raw materials such as acrylaldehyde, ammonia, ethanol, methanal, ethanal, paraldehyde, urotropine, propanal, triallylamine, and 2-methylglutaronitrile. The synthesis using 2-methylglutaronitrile as a starting material is elaborated upon, indicating the breadth of research and development in the field of picoline synthesis. This comprehensive analysis underscores the importance of 3-picoline in various applications and its synthesis versatility .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure analysis of 3-(Benzyloxy)picolinaldehyde, the synthesis methods and reactions mentioned offer insights into the structural aspects of related compounds. For instance, the Pd-catalyzed C(sp3)-H arylation process and the I2/FeCl3-promoted cascade reaction both involve the formation and cleavage of bonds in N-heteroaromatic compounds, which are structurally related to 3-(Benzyloxy)picolinaldehyde. These studies could provide a foundation for understanding the molecular structure of 3-(Benzyloxy)picolinaldehyde by analogy.

Chemical Reactions Analysis

The chemical reactions described in the papers provide a glimpse into the reactivity of compounds similar to 3-(Benzyloxy)picolinaldehyde. The Pd-catalyzed C(sp3)-H arylation and the dual C(sp3)-H amination/C-N bond cleavage are particularly relevant, as they involve transformations that could potentially be applied to 3-(Benzyloxy)picolinaldehyde. These reactions highlight the potential for creating diverse derivatives and the importance of understanding the underlying mechanisms for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Benzyloxy)picolinaldehyde are not directly discussed in the provided papers. However, the synthesis and application of 3-picoline suggest that the properties of picoline derivatives are of significant interest in various fields. The methods of synthesis can influence the physical and chemical properties of the resulting compounds, which is crucial for their application in different domains. Understanding these properties is essential for the practical use of 3-(Benzyloxy)picolinaldehyde and related compounds.

科学研究应用

分析化学应用

螯合和分光光度法:已合成并利用3-(苄氧基)吡啶甲醛等吡啶甲醛衍生物作为分析试剂。这些化合物与金属离子形成有色螯合物,用于分光光度分析 (Otomo & Kodama, 1973); (Ariza, Pavón, & Pino, 1976)。

检测和定量:已用于开发用于测定各种金属离子的方法。例如,在极谱法中研究了在相关化合物存在下检测吡啶甲醛的应用 (Rosa, Mochón, & Pérez, 1985)。

有机合成

催化和合成:该化合物可作为各种有机分子合成中的催化剂或中间体。这包括其在氨基酸动力学分辨率反应 (Felten, Zhu, & Aron, 2010) 和咪唑并[1,5-a]吡啶N-杂环卡宾前体形成中的应用 (Hutt & Aron, 2011)。

药物合成中间体:已用作药物和农药合成中的中间体,突显了其在有机化学领域的多功能性 (Verdelet, Mercey, Correa, Jean, & Renard, 2011)。

其他应用

环境应用:该化合物已在环境背景下进行研究,例如在苯前体的生物转化研究中 (Matthews, Rossiter, Ribbons, Geary, Ryback, & Pryce, 1995)。

配位化学中的配体:其衍生物已被探索用作金属配合物形成中的配体,这在催化和材料科学等领域中很重要 (Wałęsa-Chorab, Gorczyński, Kubicki, Hnatejko, & Patroniak, 2012)。

安全和危害

The safety data sheet for 3-BPA is not available in the search results. Therefore, it is recommended to handle it with care and use appropriate safety measures when working with it.

未来方向

3-BPA has a wide range of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a chromogenic reagent in analytical chemistry1. It is also used in the study of the mechanism of action of various enzymes, as well as in the study of the structure and function of proteins1. Therefore, it is expected that 3-BPA will continue to be a valuable compound in various fields of research and industry1.

属性

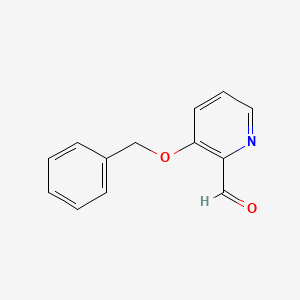

IUPAC Name |

3-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-13(7-4-8-14-12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLVNASPZUFUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538630 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)picolinaldehyde | |

CAS RN |

94454-57-6 | |

| Record name | 3-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。